[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methyl and phenyl groups, as well as a piperidinomethanone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylphenylhydrazine with 3,5-dimethylpyridine-2-carbaldehyde to form the pyrazolopyridine core. This intermediate is then subjected to further functionalization, such as alkylation and acylation, to introduce the piperidinomethanone group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the piperidinomethanone moiety, allowing for the introduction of different substituents.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine : Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can be compared with other pyrazolopyridine derivatives, such as:
- 1,3-Dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine
- 1,3-Dimethyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine
- 1,3-Dimethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and chemical properties. The uniqueness of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific substitution pattern, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C22H26N4O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O/c1-14-5-7-17(8-6-14)19-13-18(20-16(3)24-25(4)21(20)23-19)22(27)26-11-9-15(2)10-12-26/h5-8,13,15H,9-12H2,1-4H3 |
InChI Key |
IUDSQJLUALXUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.